4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRTYIZDABMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with notable potential in medicinal chemistry. This compound features a unique structural arrangement that includes a fluorine atom, a furan ring, and an indoline moiety, which are often associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H21FN2O3S, with a molecular weight of approximately 400.5 g/mol. The presence of functional groups such as the sulfonamide and the furan ring contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 898416-26-7 |
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The furan and indoline moieties may enhance binding affinity to proteins involved in various cellular pathways, including:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases. The sulfonamide group may facilitate binding to active sites on target enzymes, modulating their activity.
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this sulfonamide exhibit moderate to good antimicrobial properties against various pathogens. The structural characteristics may contribute to its efficacy as an antimicrobial agent.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various assays and experimental setups:
1. Antimicrobial Assays
In vitro assays have demonstrated that derivatives containing the furan and indoline structures exhibit significant antibacterial and antifungal activities. For instance:
- Method : Agar streak dilution method was employed using Ciprofloxacin and Ketoconazole as standards.
- Results : Compounds showed varying degrees of activity against human pathogenic microorganisms, with some derivatives outperforming established antibiotics .
2. Enzyme Inhibition Studies
Research focusing on enzyme inhibition has revealed that this compound can inhibit specific kinases involved in tumor progression:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tousled-like kinase 2 (TLK2) | Competitive inhibition | 50 µM |
This suggests potential applications in cancer therapeutics by targeting signaling pathways essential for tumor growth .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The target compound’s key structural elements are compared below with analogous molecules (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs.
Indoline vs. Indole : The saturated indoline ring in the target may confer greater conformational flexibility than aromatic indole derivatives (e.g., Compound 3r) .
Furan-2-yl Substituent: The furan group, seen in anti-inflammatory triazole analogs , may enhance π-π stacking or metabolic stability compared to non-heterocyclic substituents.
Physicochemical Properties
- Lipophilicity: The 4-fluoro and 3-methyl groups on the benzenesulfonamide core increase logP compared to non-fluorinated analogs (e.g., 4-methylbenzenesulfonamide in Compound 3r) .
- Solubility : The indoline and furan moieties may reduce aqueous solubility compared to smaller heterocycles (e.g., pyrazolopyrimidine in Example 53) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
